

An In-depth Technical Guide to Bis(trimethylsilyl) sulfate

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Compound of Interest

Compound Name: Bis(trimethylsilyl) sulfate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **bis(trimethylsilyl) sulfate**, a versatile reagent in organic synthesis. The document details its physicochemical properties, safety information, and applications, with a focus on experimental protocols and reaction mechanisms.

Introduction

Bis(trimethylsilyl) sulfate, with the chemical formula $C_6H_{18}O_4SSi_2$, is a powerful silylating and sulfonating agent. Its utility in organic synthesis stems from its ability to introduce trimethylsilyl groups and sulfonate a variety of substrates under specific conditions. This guide consolidates critical information for the safe and effective use of this reagent in a research and development setting.

Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety data for **bis(trimethylsilyl) sulfate**.

Table 1: Physical and Chemical Properties

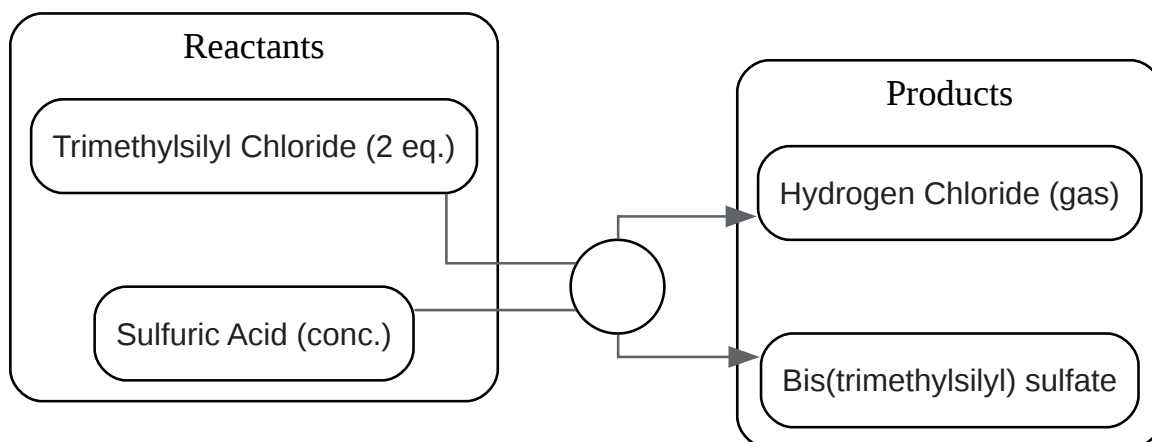
Property	Value	Reference(s)
CAS Number	18306-29-1	[1] [2]
Molecular Formula	C ₆ H ₁₈ O ₄ SSi ₂	[1] [2]
Molecular Weight	242.44 g/mol	[1] [2]
Appearance	White to off-white or beige to brownish low-melting crystals/solid	[3]
Melting Point	41-44 °C	[3]
Boiling Point	87-90 °C at 4 mmHg	[3]
Density	1.041 g/cm ³ (predicted)	[3]
Flash Point	27 °F	[3]
Solubility	Reacts with water. Soluble in many organic solvents.	[4]
Sensitivity	Moisture sensitive	[5]

Table 2: Hazard Identification and Safety Information

Hazard Category	GHS Classification	Precautionary Statements
Flammability	Flammable Solid, Category 2	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment.
Skin Corrosion/Irritation	Category 1C	P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
Serious Eye Damage/Irritation	Category 1	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

Synthesis of Bis(trimethylsilyl) sulfate

Bis(trimethylsilyl) sulfate can be synthesized by the reaction of concentrated sulfuric acid with trimethylsilyl chloride. The reaction should be carried out under anhydrous conditions due to the moisture sensitivity of the product.



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*Synthesis of **Bis(trimethylsilyl) sulfate**.*

Experimental Protocol: Synthesis of Bis(trimethylsilyl) sulfate^{[1][6]}

Materials:

- Concentrated sulfuric acid (98%)
- Trimethylsilyl chloride
- Anhydrous toluene (or other suitable inert solvent)
- Round-bottom flask with a magnetic stirrer
- Reflux condenser with a drying tube (e.g., filled with calcium chloride)
- Addition funnel
- Heating mantle
- Distillation apparatus

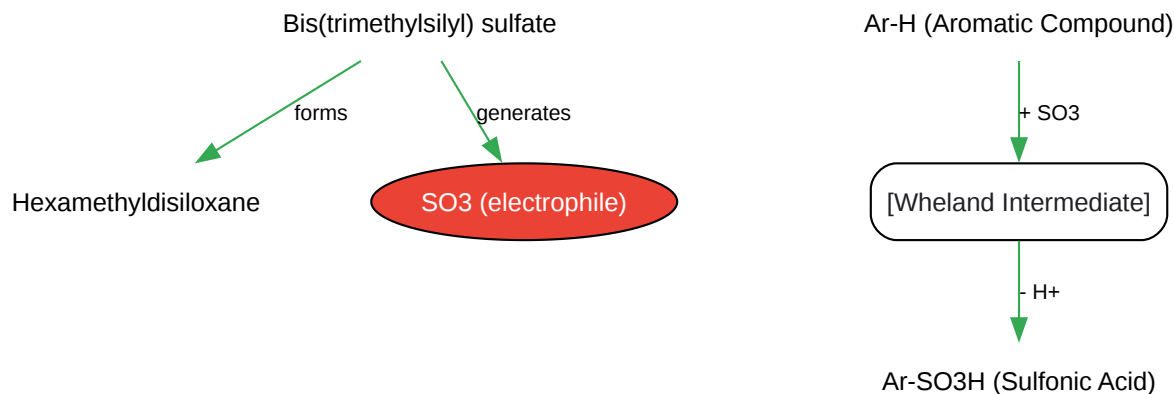
Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube, and an addition funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
- In the flask, place concentrated sulfuric acid.
- Add anhydrous toluene to the flask.
- Slowly add trimethylsilyl chloride (2 equivalents) to the stirred sulfuric acid solution via the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion. The evolution of hydrogen chloride gas will be observed.
- Cool the reaction mixture to room temperature.
- The product can be purified by vacuum distillation. Assemble a distillation apparatus and carefully distill the mixture under reduced pressure. Collect the fraction boiling at 87-90 °C at 4 mmHg.^[3]
- Store the purified **bis(trimethylsilyl) sulfate** under an inert atmosphere in a tightly sealed container to protect it from moisture.

Chemical Reactivity and Mechanisms

Aromatic Sulfonation

Bis(trimethylsilyl) sulfate is an effective sulfonating agent for activated aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism. The active electrophile is believed to be sulfur trioxide (SO₃), generated in situ.



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Mechanism of Aromatic Sulfonation.

Experimental Protocol: Sulfonation of Anisole[6]

Materials:

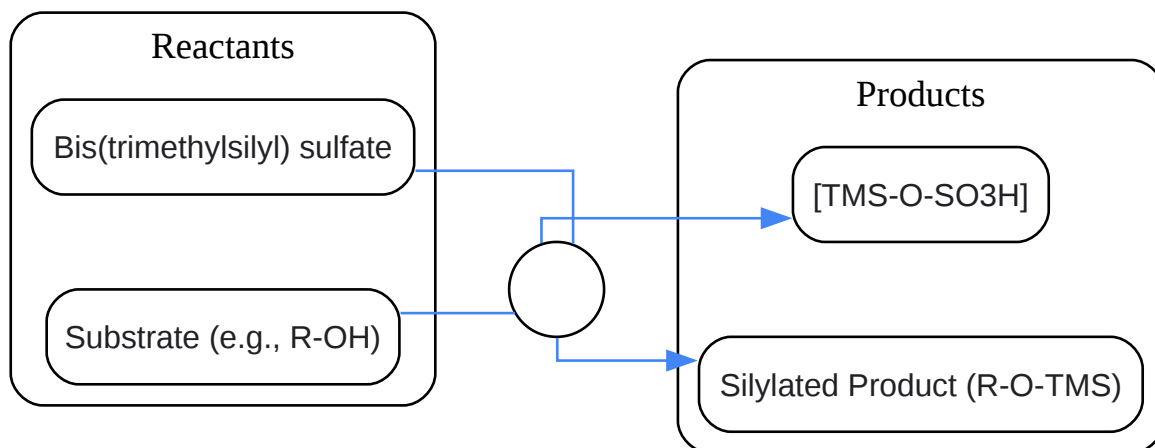
- Anisole
- **Bis(trimethylsilyl) sulfate**
- Round-bottom flask with a magnetic stirrer
- Heating mantle with a temperature controller
- Distillation head
- Barium carbonate (BaCO_3)
- Water
- Filtration apparatus

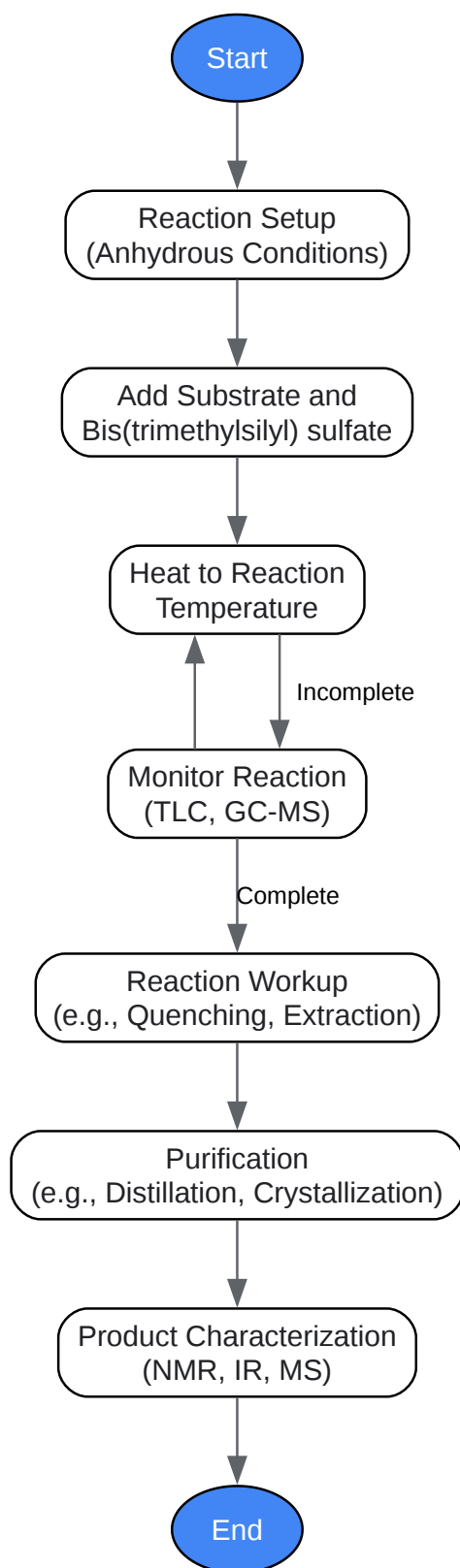
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine anisole (1 equivalent) and **bis(trimethylsilyl) sulfate** (1 equivalent).
- Heat the mixture to 125-170 °C for 2 hours. During this time, hexamethyldisiloxane will distill off.
- Cool the reaction mixture to room temperature.
- Carefully pour the cooled mixture into water.
- Neutralize the aqueous solution with barium carbonate.
- Heat the mixture for 30 minutes on a water bath and then filter to remove the precipitated barium sulfate.
- Evaporate the filtrate to dryness to obtain the barium salt of anisolesulfonic acid. The free sulfonic acid can be obtained by treatment with a suitable ion-exchange resin or by acidification followed by extraction.

Silylation Reactions

Bis(trimethylsilyl) sulfate can also act as a silylating agent, transferring a trimethylsilyl group to substrates with active hydrogens, such as alcohols and amines.





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